Cyclopenta-2,4-dien-1-yltrimethylplatinum, commonly referred to as cisplatin, is a platinum-based chemotherapeutic drug that has been a cornerstone in the treatment of various cancers. Since its serendipitous discovery in the 1960s, cisplatin has been extensively used to treat a range of malignancies, including testicular, ovarian, bladder, head and neck, lung, and pediatric cancers123. Despite its widespread use, the drug's mechanism of action and the full spectrum of its biological effects are complex and have been the subject of ongoing research.
Cisplatin functions primarily through the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The drug undergoes hydrolysis to form reactive platinum species that bind to purine DNA bases, particularly guanine, causing intrastrand and interstrand crosslinks123. This DNA damage triggers various cellular responses, including apoptosis and necrosis, depending on the dose and the metabolic condition of the cell4. Cisplatin's effectiveness is attributed to its ability to induce a specific distortion of DNA, altering its interactions with proteins and compromising the cell's ability to repair the damage3. Additionally, cisplatin has been found to bind to other cellular targets, including RNA and proteins, contributing to its cytotoxic effects4. Recent studies have also highlighted the role of cisplatin-induced reactive oxygen species (ROS) in its cytotoxicity. The generation of ROS occurs in mitochondria as a consequence of protein synthesis impairment and can enhance the cytotoxic effect caused by nuclear DNA damage5.
Cisplatin's primary application is in the field of oncology, where it has been used as a single agent or in combination with other drugs to treat various human cancers. Its efficacy has been demonstrated in the treatment of testicular cancer, ovarian cancer, and other adult and pediatric tumors1. Combination therapies have been considered to overcome drug resistance and reduce toxicity2.
The study of cisplatin has also contributed to the broader understanding of chemotherapeutic drug action and resistance. Research into the drug's side effects, such as nephrotoxicity, ototoxicity, and myelosuppression, has led to the development of administration protocols that mitigate these effects1. Furthermore, the exploration of cisplatin's biochemical mechanisms has provided insights into the interconnections between apoptotic and necrotic pathways in cell death4.
Investigations into cisplatin-induced mitochondrial dysfunction have opened avenues for enhancing the drug's efficacy against cancer cells. By manipulating cellular parameters such as mitochondrial redox status and bioenergetic functions, researchers aim to improve the therapeutic outcomes of cisplatin treatment5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: